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Selectivity Profile of SGC0946

The table below summarizes the key selectivity data for SGC0946 against a panel of epigenetic targets:

Selectivity Assay Target Panel Result
Data
Source

Radioactive

enzyme assay [1]

Panel of 12 other Protein

Methyltransferases (PMTs) and
DNMT1 [1]

Inactive against all 12

PMTs and DNMT1 [1]

[1]

Radioactive
enzyme assay [2]

Various other Histone
Methyltransferases (HMTs)

Over 100-fold selective for
DOT1L over other HMTs [2]

[2]

Binding assay [3] 29 receptors from the Ricerca
selectivity panel

No notable activity
against any of the 29

receptors [3]

[3]

This data consistently demonstrates that SGC0946 is a highly specific inhibitor for DOT1L with a clean off-

target profile, making it an excellent tool for epigenetic research.
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Cellular Potency and Mechanism of Action

SGC0946 achieves its effects by potently inhibiting DOT1L enzymatic activity, which directly reduces the

levels of histone H3 lysine 79 methylation (H3K79me2) in cells.

Cell Line Assay Readout Cellular IC₅₀
PMID /
Source

A431 cells Reduction of H3K79

dimethylation

2.6 nM [1] [1]

MCF10A cells Reduction of H3K79

dimethylation

8.8 nM [1] [1]

Molm13 MLL

cells

Reduction of H3K79me2

(Western Blot)

Complete inhibition at 1 μM over

7 days [1]

28114995 [1]

The following diagram illustrates the mechanism of DOT1L and how SGC0946 exerts its inhibitory effect,

leading to anti-cancer activity in specific contexts like MLL-rearranged leukemia.
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Key Experimental Protocols

The primary data on SGC0946's potency and selectivity were generated using established biochemical and

cellular assays.

Biochemical IC₅₀ Determination (Radioactive Filter Binding Assay) [4]:

Enzyme: 0.25 nM DOT1L (residues 1-416).
Substrates: The reaction uses nucleosomes and a mixture of ³H-labeled and unlabeled S-

adenosylmethionine (SAM), with both substrates present at their experimentally determined Km
concentrations to ensure assay balance.

Procedure: The inhibitor is serially diluted and pre-incubated with the enzyme for 30 minutes.
The reaction is initiated by adding the substrate mix and allowed to proceed for 120 minutes
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before being quenched. The incorporation of tritiated methyl groups into the nucleosome

substrate is measured using a solid scintillation coating (flashplate) to quantify enzyme activity.

Cellular Target Engagement (Western Blot) [1]:

Cell Lines: Often used in MLL-rearranged leukemia cell lines (e.g., Molm13) or other lines like

A431.
Procedure: Cells are treated with SGC0946 for several days (up to 7 days for full effect in

some lines). Cells are then lysed, and proteins are separated by gel electrophoresis,
transferred to a membrane, and probed with an antibody specific for the dimethylated form of

H3K79 (H3K79me2). A decrease in the H3K79me2 signal demonstrates successful on-target
inhibition of DOT1L within the cell.

Comparison and Research Context

Comparison with Analog EPZ004777: SGC0946 is a direct, more potent analog of the earlier
DOT1L inhibitor EPZ004777 [1]. It was developed to serve as a superior chemical probe for basic

research, offering higher potency to more clearly delineate the biological functions of DOT1L [1] [2].
Available Inactive Control: For controlled experiments, an inactive analog called SGC0649 is

available. This compound has significantly reduced potency against DOT1L (IC₅₀ = 390 nM) and
should be used as a negative control to help confirm that observed phenotypic effects are due to

specific DOT1L inhibition [3].
Therapeutic Potential: The most prominent application of SGC0946 is in research of MLL-
rearranged leukemia, where it potently and selectively kills cells harboring the MLL translocation [1]
[2]. Recent combination studies also show that SGC0946 synergizes with the EZH2 inhibitor GSK343
in neuroblastoma models, indicating expanding research applications [5].
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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